molecular formula C10H12N2O2 B1588840 2-Pyrrolidin-1-yl-isonicotinic acid CAS No. 98088-04-1

2-Pyrrolidin-1-yl-isonicotinic acid

Cat. No. B1588840
CAS RN: 98088-04-1
M. Wt: 192.21 g/mol
InChI Key: PQLHQGBNMJTAEH-UHFFFAOYSA-N
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Description

2-Pyrrolidin-1-yl-isonicotinic acid, also known as 2-(pyrrolidin-1-yl)pyridine-4-carboxylic acid, is an organic compound with the molecular formula C10H12N2O2 . It has a molecular weight of 192.22 g/mol . The compound is a derivative of pyridine with a carboxylic acid substituent at the 4-position .


Molecular Structure Analysis

The molecular structure of 2-Pyrrolidin-1-yl-isonicotinic acid is characterized by a pyrrolidine ring attached to the nitrogen atom of an isonicotinic acid molecule . The InChI Key for this compound is PQLHQGBNMJTAEH-UHFFFAOYSA-N .

Scientific Research Applications

“2-Pyrrolidin-1-yl-isonicotinic acid” is an organic compound with the molecular formula C10H12N2O2 . It’s also known as 2-(pyrrolidin-1-yl)pyridine-4-carboxylic acid .

While specific applications of this compound in scientific research are not readily available, pyrrolidin-2-ones, which are related compounds, have been involved in a domino process including the in situ formation of pyrrolidine-2-carboxaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

  • Medicinal Chemistry

    • Pyridinones, a class of compounds related to “2-Pyrrolidin-1-yl-isonicotinic acid”, have been adopted as an important block in medicinal chemistry that could serve as hydrogen bond donors and acceptors .
    • They have wide application in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs .
    • Most pyridinone derivatives exhibit various biological activities ranging from antitumor, antimicrobial, anti-inflammatory, and anticoagulant to cardiotonic effects .
    • For example, 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel) was revealed to be an extremely potent non-competitive AMPA receptor antagonist .
  • Proton-Transfer Salts

    • Nicotine, a compound structurally similar to “2-Pyrrolidin-1-yl-isonicotinic acid”, has been used to form proton-transfer salts with 3,5-dinitrosalicylic acid and 5-sulfosalicylic acid .
    • These salts have been studied for their crystal structures and hydrogen bonding .
  • Absorption of Zinc (II) Ions

    • Picolinic acid, a compound related to “2-Pyrrolidin-1-yl-isonicotinic acid”, is suggested to assist in the absorption of zinc (II) ions and other divalent or trivalent ions through the small intestine .
  • Drug Discovery

    • Pyridinones have been adopted as an important block in medicinal chemistry that could serve as hydrogen bond donors and acceptors .
    • With the help of feasible synthesis routes via established condensation reactions, the physicochemical properties of such a scaffold could be manipulated by adjustment of polarity, lipophilicity, and hydrogen bonding, and eventually lead to its wide application in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs .
    • Pyridinones are an interesting class of six-membered heterocyclic scaffolds with a nitrogen, an oxygen, and five carbon atoms, which have also been employed as bioisosteres for amides, pyridines, pyranones, pyrimidines, pyrazines, and phenol rings .
  • Chemical Synthesis

    • 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid is a unique chemical available for purchase from chemical suppliers .
    • This compound could potentially be used in the synthesis of other complex molecules .
  • Derivatives of Isonicotinic Acid

    • Isonicotinic acids is a term loosely used for derivatives of isonicotinic acid .
    • Hydrazide derivatives include isoniazid, iproniazid, and nialamide .
    • Amide and ester derivatives include ethionamide and dexamethasone isonicotinate .

Safety And Hazards

While specific safety data for 2-Pyrrolidin-1-yl-isonicotinic acid is not available, related compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-pyrrolidin-1-ylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-10(14)8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLHQGBNMJTAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424433
Record name 2-Pyrrolidin-1-yl-isonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrrolidin-1-yl-isonicotinic acid

CAS RN

98088-04-1
Record name 2-Pyrrolidin-1-yl-isonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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